7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid
Overview
Description
7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid: is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an acenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of acenaphthylene derivatives, followed by functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, like palladium or nickel, to facilitate the cyclopropanation and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors to ensure precise control over reaction conditions and minimize side reactions. The scalability of the process is crucial for industrial applications, and advanced purification techniques, such as chromatography, are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acenaphthylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid exerts its effects involves interactions with various molecular targets. The cyclopropane ring and acenaphthylene core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-7,7a-dihydro-6bh-cyclopropa[a]acenaphthylene: This compound has a similar structure but with a methyl group instead of a carboxylic acid.
7-Bromo-7,7a-dihydro-6bh-cyclopropa[a]acenaphthylene: This derivative includes a bromine atom, which can significantly alter its reactivity and applications.
6b,7a-Dihydro-7h-cyclopropa[a]acenaphthylene-7-carbonyl chloride: This compound has a carbonyl chloride group, making it a useful intermediate for further chemical transformations.
Uniqueness
7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and reactivity. This functional group allows for a wide range of chemical modifications and applications, making the compound versatile in various fields of research.
Properties
IUPAC Name |
tetracyclo[7.3.1.02,4.05,13]trideca-1(12),5,7,9(13),10-pentaene-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14(16)13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)13/h1-6,11-13H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNDUDCESDFEPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4C(C4C(=O)O)C3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297904 | |
Record name | 7,7a-dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14973-11-6 | |
Record name | NSC119089 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,7a-dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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